[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](furan-2-yl)methanone
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Overview
Description
2-[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzoxazole ring fused with a piperidine ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the furan-2-carbonyl piperidine derivative, followed by the formation of the benzoxazole ring.
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Synthesis of Furan-2-Carbonyl Piperidine Derivative
Starting Materials: Furan-2-carboxylic acid and piperidine.
Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: Furan-2-carboxylic acid is reacted with piperidine in the presence of EDCI and triethylamine to form the furan-2-carbonyl piperidine derivative.
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Formation of Benzoxazole Ring
Starting Materials: The furan-2-carbonyl piperidine derivative and 2-aminophenol.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or toluene.
Procedure: The furan-2-carbonyl piperidine derivative is reacted with 2-aminophenol under reflux conditions to form 2-[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated piperidine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-[(Furan-2-yl)carbonyl]piperidin-4-one: A structurally related compound with similar synthetic routes and applications.
2-(Furan-2-yl)-1,3-benzoxazole: Another benzoxazole derivative with a furan ring, used in similar research applications.
4-(Furan-2-yl)piperidine: A simpler derivative that serves as a precursor in the synthesis of more complex compounds.
Uniqueness
2-[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is unique due to its combination of a benzoxazole ring, a piperidine ring, and a furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O3 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H16N2O3/c20-17(15-6-3-11-21-15)19-9-7-12(8-10-19)16-18-13-4-1-2-5-14(13)22-16/h1-6,11-12H,7-10H2 |
InChI Key |
QVNNRPKSWZJELT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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